3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, starting with the preparation of the core benzene sulfonyl chloride structure. The pyridin-2-yl urea moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with sulfuric acid to form the sulfate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.
Oxidation: Products may include sulfonic acids and other oxidized derivatives.
Reduction: Products typically include reduced forms of the sulfonyl chloride and urea moieties.
Scientific Research Applications
3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications in scientific research:
Proteomics: Used as a reagent for labeling and modifying proteins to study their structure and function.
Biochemistry: Employed in the synthesis of various biochemical compounds and intermediates.
Medicinal Chemistry: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows it to modify these molecules, thereby altering their function and activity. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics or medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride
- 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride
- 3-Chloro-4-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride
Uniqueness
3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research applications, such as proteomics and medicinal chemistry .
Properties
Molecular Formula |
C12H11Cl2N3O7S2 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-9-7-8(21(14,19)20)4-5-10(9)16-12(18)17-11-3-1-2-6-15-11;1-5(2,3)4/h1-7H,(H2,15,16,17,18);(H2,1,2,3,4) |
InChI Key |
KHLHZVYTCQPEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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